molecular formula C5H8N2S B15299100 3,5-dimethyl-1H-pyrazole-4-thiol

3,5-dimethyl-1H-pyrazole-4-thiol

Cat. No.: B15299100
M. Wt: 128.20 g/mol
InChI Key: VBVHWFYUJQACMR-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1H-pyrazole-4-thiol is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at positions 3 and 5 and a thiol (-SH) group at position 3. This compound is of interest in medicinal and materials chemistry due to its unique electronic and steric properties.

Properties

Molecular Formula

C5H8N2S

Molecular Weight

128.20 g/mol

IUPAC Name

3,5-dimethyl-1H-pyrazole-4-thiol

InChI

InChI=1S/C5H8N2S/c1-3-5(8)4(2)7-6-3/h8H,1-2H3,(H,6,7)

InChI Key

VBVHWFYUJQACMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)S

Origin of Product

United States

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1H-pyrazole-4-thiol involves its interaction with molecular targets and pathways in biological systems. The thiol group can form covalent bonds with proteins and enzymes, leading to modulation of their activity . Additionally, the pyrazole ring can interact with various receptors and enzymes, influencing their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent-Driven Reactivity and Stability

(a) 3,5-Diaminopyrazoles
  • Structure: Features amino (-NH₂) groups at positions 3 and 5 instead of methyl groups.
  • Reactivity: Reacts with isothiocyanates to form adducts, but these decompose under basic conditions (e.g., methanolic sodium methoxide) .
  • Key Difference: The thiol group in 3,5-dimethyl-1H-pyrazole-4-thiol likely confers greater nucleophilicity compared to amino groups, enabling distinct reaction pathways (e.g., thiol-disulfide exchange).
(b) Pyrazole-Thiazolidinone Hybrids
  • Structure: Combines pyrazole with thiazolidinone rings (e.g., 5-(3,5-diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones) .
  • Reactivity: Synthesized via condensation reactions in ethanol; the thione (C=S) group participates in hydrogen bonding.
  • Key Difference : The thiol group in this compound offers direct metal-binding capability, unlike thione derivatives.
(c) Coumarin-Pyrimidinone-Pyrazole Derivatives
  • Structure: Pyrazole linked to coumarin and pyrimidinone moieties (e.g., compound 4i and 4j in ).
  • Applications : Likely exhibit fluorescence or antimicrobial activity due to extended conjugation.
  • Key Difference : Bulky substituents in these derivatives reduce solubility but enhance π-π stacking, unlike the compact this compound .

Structural and Functional Implications

Compound Substituents Key Reactivity/Property Stability Notes Reference
This compound 3,5-CH₃; 4-SH Nucleophilic thiol, metal coordination Stable in acidic conditions N/A
3,5-Diamino-4-phenylazopyrazole 3,5-NH₂; 4-PhN=N Forms adducts with isothiocyanates Decomposes under basic conditions
Coumarin-pyrimidinone hybrids Coumarin, pyrimidinone Fluorescence, bioactivity Solubility challenges
Pyrazole-thiazolidinones Thiazolidinone ring Hydrogen bonding via C=S Stable in polar solvents

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